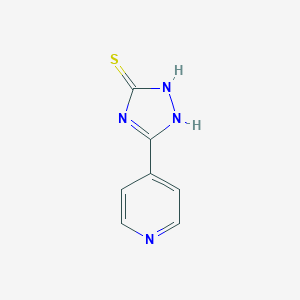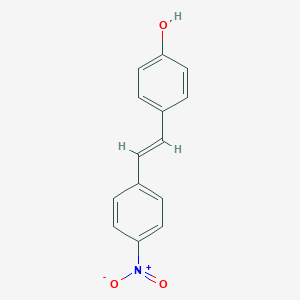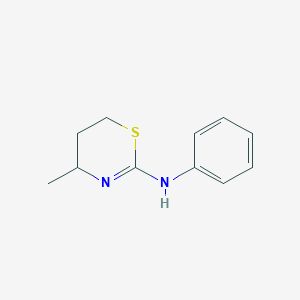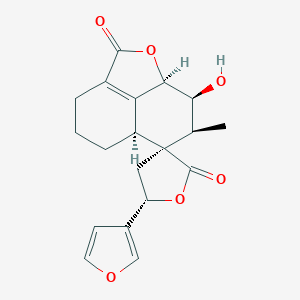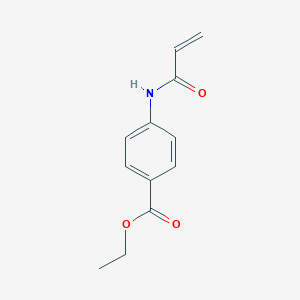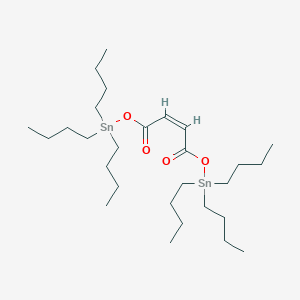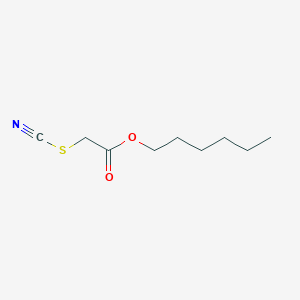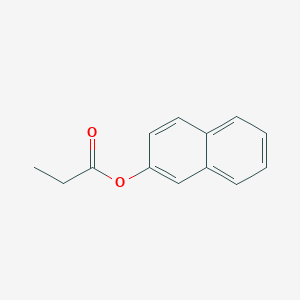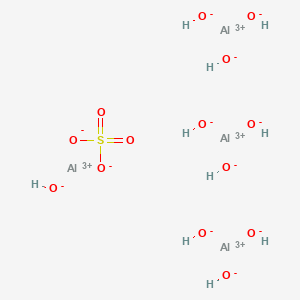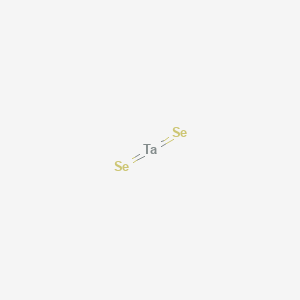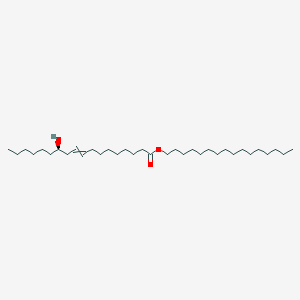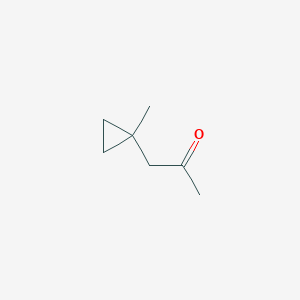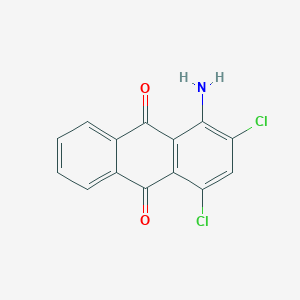
9,10-Anthracenedione, 1-amino-2,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-2,4-dichloro- is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of anthracenediones, which are known for their antitumor properties. This compound has been found to have potential applications in the treatment of various types of cancers, including breast, lung, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of 9,10-Anthracenedione, 1-amino-2,4-dichloro- is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, this compound has been found to induce oxidative stress, which can also contribute to its antitumor properties.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor properties, 9,10-Anthracenedione, 1-amino-2,4-dichloro- has been found to have other biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9,10-Anthracenedione, 1-amino-2,4-dichloro- in lab experiments is that it has been extensively studied and its antitumor properties are well established. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, which can make it difficult to determine its exact mechanism of action. Additionally, it may not be effective against all types of cancer cells, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on 9,10-Anthracenedione, 1-amino-2,4-dichloro-. One area of interest is the development of new analogs of this compound that may have improved antitumor properties. Additionally, research could focus on understanding the exact mechanism of action of this compound, which could lead to the development of new cancer therapies. Finally, research could focus on the potential applications of this compound in the treatment of other diseases, such as malaria and leishmaniasis.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 1-amino-2,4-dichloro- involves the reaction of 9,10-anthraquinone with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of various intermediates. The final product is obtained through a series of purification steps, which include recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-2,4-dichloro- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of other diseases, such as malaria and leishmaniasis.
Propiedades
Número CAS |
13432-32-1 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1-amino-2,4-dichloro- |
Fórmula molecular |
C14H7Cl2NO2 |
Peso molecular |
292.1 g/mol |
Nombre IUPAC |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
Clave InChI |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Otros números CAS |
13432-32-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



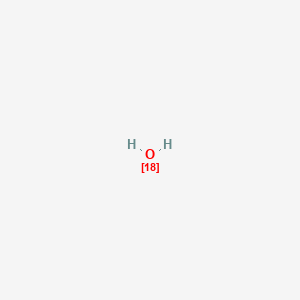
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
